![molecular formula C24H19N3O B2532358 1-(2-甲氧基苯基)-8-甲基-3-苯基-1H-吡唑并[4,3-c]喹啉 CAS No. 901020-52-8](/img/structure/B2532358.png)

1-(2-甲氧基苯基)-8-甲基-3-苯基-1H-吡唑并[4,3-c]喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinoline, also known as benzopyridine, is a well-known nitrogenous tertiary base . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . Quinoline is an essential segment of both natural and synthetic compounds .

Synthesis Analysis

There are many synthesis protocols reported in the literature for the construction of quinoline scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .

Molecular Structure Analysis

Quinoline displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .

Chemical Reactions Analysis

Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of quinoline .

Physical And Chemical Properties Analysis

Quinoline is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol .

科学研究应用

超分子聚集

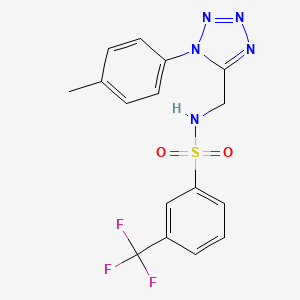

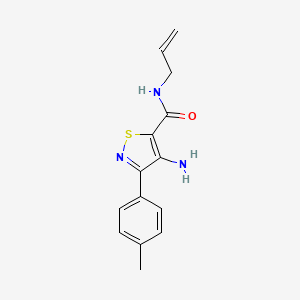

已经探索了取代对二氢苯并吡唑并喹啉超分子聚集维度的影响,包括与1-(2-甲氧基苯基)-8-甲基-3-苯基-1H-吡唑并[4,3-c]喹啉结构相关的化合物。这些研究揭示了成对的C-H...N氢键、C-H...π(芳烃)氢键以及C-H...N、C-H...O和C-H...π(芳烃)氢键的组合如何分别将分子连接成环状二聚体、片状和复杂的三维骨架结构(Portilla等人,2005)。

绿色化学合成

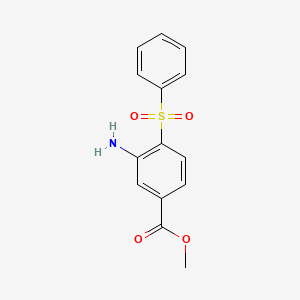

L-脯氨酸催化的结构复杂的杂环邻醌的合成,与感兴趣的化学结构密切相关,突出了一个环保的方案。该方法以高原子经济性进行,一次操作生成两个环、两个C-C键、一个C-N键和两个C-N键,强调了反应时间短、产率高、易于后处理以及不存在萃取和色谱纯化步骤的环境效益(Rajesh等人,2011)。

微波辅助合成

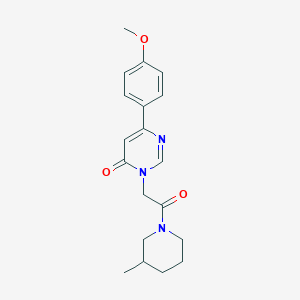

微波辐射已被用于提高反应速率并提高吡唑并[3,4-b]喹啉的合成产率,其特征在于甲氧基苯基与1-(2-甲氧基苯基)-8-甲基-3-苯基-1H-吡唑并[4,3-c]喹啉相似。与传统方法相比,这种方法显着加快了反应过程(Mogilaiah等人,2003)。

生物活性

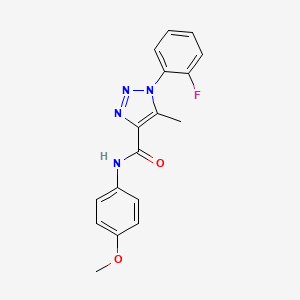

对吡唑并[3,4-b]喹啉衍生物的生物活性的研究,包括腙衍生物和表现出抗菌和抗病毒活性的化合物,表明这些化学类别中新衍生物的潜在价值。这些研究强调了探索此类化合物的生物活性的重要性,这可能导致发现有价值的药物(Kumara等人,2016)。

作用机制

Target of Action

Quinoline-based compounds, which this molecule is a derivative of, have been known to exhibit a wide range of pharmacological activities . For instance, some quinoline derivatives have shown efficacy against class II c-Met inhibition .

Mode of Action

It’s worth noting that quinoline-based compounds often interact with their targets through a variety of mechanisms, including inhibition, activation, or modulation .

Biochemical Pathways

Quinoline-based compounds have been known to affect a variety of biochemical pathways, depending on their specific targets .

Result of Action

Quinoline-based compounds have been known to exhibit a wide range of biological activities, including antimicrobial, antimalarial, and anticancer activities .

安全和危害

未来方向

属性

IUPAC Name |

1-(2-methoxyphenyl)-8-methyl-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O/c1-16-12-13-20-18(14-16)24-19(15-25-20)23(17-8-4-3-5-9-17)26-27(24)21-10-6-7-11-22(21)28-2/h3-15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFYWWWAOJWEFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4OC)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2532276.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2532281.png)

![N-mesityl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2532283.png)

![1-Benzoyl-3-(3-chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2532287.png)